1-[(2-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
Description
1-[(2-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 2-fluorobenzyl substituent at position 1 and a phenyl group on the carboxamide nitrogen. Dihydropyridines are pharmacologically significant scaffolds, often associated with calcium channel modulation, though specific biological data for this compound remain unelucidated in the provided evidence . Its molecular formula is C₁₉H₁₅FN₂O₂, with a molecular weight of 334.34 g/mol. The 2-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-17-9-5-4-6-14(17)12-22-13-15(10-11-18(22)23)19(24)21-16-7-2-1-3-8-16/h1-11,13H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSQDWBLHLFXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Benzyl Group: Fluorine vs. Chlorine: The 2-chloro analog () replaces fluorine with chlorine, increasing electronegativity and steric bulk. Chlorine’s stronger electron-withdrawing nature may alter receptor binding or metabolic pathways compared to fluorine . Mono- vs. Di-Fluorination: The 3,4-difluoro analog () introduces additional fluorine atoms, likely enhancing metabolic resistance and lipophilicity but raising flammability risks (H224, H225) due to physical state differences .
Carboxamide Nitrogen Modifications: Phenyl vs. Halogenated Aryl Groups: The 3-chloro-4-fluorophenyl group () combines halogen effects, possibly optimizing electronic interactions in biological targets .
Research Implications and Limitations
Inferences are based on substituent trends:
- Fluorine and chlorine substitutions are often used to modulate bioavailability and target engagement.
- Safety profiles vary with physical state and substituent chemistry, necessitating tailored handling protocols.
Further studies should prioritize in vitro/in vivo activity screens and ADMET profiling to validate hypotheses derived from structural comparisons.
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